![molecular formula C12H10N4O2 B1454923 Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate CAS No. 194865-52-6](/img/structure/B1454923.png)
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate
Overview
Description
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is a derivative of quinoline . Quinoline is an important N-containing organic heterocyclic aromatic compound characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . It is frequently used in the pharmaceutical industry .
Molecular Structure Analysis
Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . The specific molecular structure of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is not provided in the search results.Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . Several classical approaches have been developed for the construction of quinoline derivatives, including the Skraup, Doebner, Doebner Miller, Pfitzinger, Gauld Jacobs, Riehm, Combes, Conard-Limpach, and Povarov reactions .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . The specific physical and chemical properties of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate are not provided in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are synthesized through reactions such as intramolecular cyclocondensation of 2-azidoarylidenes . Heterocyclic compounds have a wide range of applications in pharmaceuticals due to their biological activities.
Pharmaceutical Drug Development
The tetrazoloquinoline scaffold is a key structure in the development of new drugs. Its derivatives exhibit a range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties . This makes ethyl tetrazolo[1,5-a]quinoline-4-carboxylate a valuable compound in medicinal chemistry research.
Green Chemistry Synthesis
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate can be synthesized using green chemistry principles, such as microwave irradiation . This method is energy-efficient, reduces the use of harmful chemicals, and minimizes environmental impact, aligning with sustainable industrial practices.
Antimicrobial Activity Research
Research into the antimicrobial activity of tetrazoloquinoline derivatives, including ethyl tetrazolo[1,5-a]quinoline-4-carboxylate, is significant for developing new antimicrobial agents. These studies often involve elucidating the structure-activity relationship to optimize antimicrobial efficacy .
Safety and Hazards
While the specific safety and hazards of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate are not provided in the search results, it’s important to note that researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment .
Mechanism of Action
Target of Action
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate and its derivatives have been found to exhibit significant antimicrobial activity . The primary targets of this compound are various microbial strains, including Gram-positive Bacillus subtilis, Gram-negative Escherichia coli, and two fungi, Candida albicans and Aspergillus niger . These microorganisms play crucial roles in causing various infections in humans.
Mode of Action
The tetrazole group, which is considered as a carboxylic group pharmacophore, possesses a wide range of biological activities .
Biochemical Pathways
It is known that tetrazoles and their derivatives can influence a broad spectrum of biological activities .
Result of Action
The result of the action of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is the inhibition of the growth of various microbial strains . Some of the tested compounds showed significant antimicrobial activity .
properties
IUPAC Name |
ethyl tetrazolo[1,5-a]quinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-2-18-12(17)9-7-8-5-3-4-6-10(8)16-11(9)13-14-15-16/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSQLOHUACETQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N3C1=NN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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